4-Piperidinol, 1-methyl-4-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- is a chemical compound with the molecular formula C11H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structure, which includes a piperidinol core substituted with a methyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- typically involves the reaction of piperidine derivatives with pyridine compounds. One common method is the reaction of 4-piperidone with methylamine and 3-pyridinecarboxaldehyde under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- can yield 4-piperidone derivatives, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted piperidinol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- can be compared with other similar compounds, such as:
4-Methyl-4-piperidinol: This compound has a similar piperidinol core but lacks the pyridinyl group, resulting in different chemical and biological properties.
4-Hydroxypiperidine: Another related compound with a hydroxyl group on the piperidine ring, which also exhibits distinct chemical reactivity and biological activity.
Desmethylprodine: A phenylpiperidine derivative with different structural features and pharmacological effects.
These comparisons highlight the unique structural and functional characteristics of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)-, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
75446-42-3 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-methyl-4-pyridin-3-ylpiperidin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-13-7-4-11(14,5-8-13)10-3-2-6-12-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3 |
InChI Key |
GHHFIXSVTXTKTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.